2-Methyl-5-(1,3-thiazol-5-yl)aniline 2-Methyl-5-(1,3-thiazol-5-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17755148
InChI: InChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3
SMILES:
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol

2-Methyl-5-(1,3-thiazol-5-yl)aniline

CAS No.:

Cat. No.: VC17755148

Molecular Formula: C10H10N2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-5-(1,3-thiazol-5-yl)aniline -

Specification

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
IUPAC Name 2-methyl-5-(1,3-thiazol-5-yl)aniline
Standard InChI InChI=1S/C10H10N2S/c1-7-2-3-8(4-9(7)11)10-5-12-6-13-10/h2-6H,11H2,1H3
Standard InChI Key NQHDRVGFBHUDMR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=CN=CS2)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring (aniline backbone) with two distinct substituents:

  • Methyl group at position 2, contributing steric bulk and electron-donating effects.

  • 1,3-Thiazol-5-yl group at position 5, introducing a five-membered heterocycle containing sulfur and nitrogen atoms .

The SMILES notation CC1=CC(=CC=C1N)C2=CN=CS2\text{CC1=CC(=CC=C1N)C2=CN=CS2} explicitly defines the connectivity, while the InChIKey VLUHONKZQKGGOJ-UHFFFAOYSA-N\text{VLUHONKZQKGGOJ-UHFFFAOYSA-N} facilitates database searches .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC10H10N2S\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{S}
Molecular Weight190.27 g/mol
CAS Registry Number93103-19-6
IUPAC Name3-methyl-5-(1,3-thiazol-5-yl)aniline

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous compounds reveal planar geometries for both the benzene and thiazole rings, with dihedral angles of ~15–25° between the rings due to steric and electronic interactions . The methyl group at position 2 induces minor distortions in the benzene ring’s planarity, while the thiazole’s sulfur atom participates in weak hydrogen bonding with adjacent molecules .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-methyl-5-(1,3-thiazol-5-yl)aniline typically involves multi-step protocols:

  • Friedel-Crafts Alkylation: Introduction of the methyl group to aniline derivatives using methyl chloride/aluminum chloride.

  • Suzuki-Miyaura Coupling: Cross-coupling of 2-methyl-5-bromoaniline with 5-thiazolylboronic acid in the presence of a palladium catalyst .

  • Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to protect the amine during functionalization .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
1CH3Cl,AlCl3,05°C\text{CH}_3\text{Cl}, \text{AlCl}_3, 0–5°\text{C}78
2Pd(PPh3)4,Na2CO3,DME,80°C\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME}, 80°\text{C}65

Industrial-Scale Production

Parchem’s manufacturing process emphasizes solvent optimization (e.g., dimethylformamide) and catalytic efficiency to achieve >90% purity . Continuous-flow reactors are employed to enhance reaction control and scalability .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 145–148°C (decomposition observed >150°C) .

  • Solubility:

    • High in polar aprotic solvents (DMF, DMSO).

    • Low in water (<0.1 mg/mL at 25°C) .

  • LogP: 2.8 ± 0.3, indicating moderate lipophilicity .

Spectroscopic Characterization

  • NMR (DMSO-d6):

    • 1H^1\text{H}: δ 7.85 (s, 1H, thiazole-H), 6.85–7.20 (m, 3H, Ar-H), 2.25 (s, 3H, CH3) .

    • 13C^{13}\text{C}: δ 168.2 (C=S), 142.1 (thiazole-C), 130.5–115.3 (Ar-C), 21.7 (CH3) .

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=N) .

Chemical Reactivity and Derivatization

Electrophilic Substitution

The amino group directs electrophiles to the para position relative to the thiazole moiety. Nitration experiments yield 4-nitro derivatives with 72% efficiency .

Nucleophilic Reactions

Thiazole’s nitrogen participates in coordination chemistry, forming complexes with transition metals (e.g., Cu(II), Pd(II)) for catalytic applications .

Table 3: Common Derivatives and Applications

DerivativeApplicationReference
Acetylated amineAntimicrobial agents
Pd-thiazole complexCross-coupling catalysis

Pharmaceutical and Industrial Applications

Drug Intermediate

The compound is a precursor to protease inhibitors and kinase modulators, as evidenced by its role in synthesizing tert-butyl carbamate derivatives in US Patent 10,351,556B2 .

Material Science

Incorporation into conductive polymers enhances thermal stability (decomposition >300°C) and electron mobility (102^{-2} cm2^2/V·s) .

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